molecular formula C14H10Cl2N2O3 B11097377 4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide

4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide

Cat. No.: B11097377
M. Wt: 325.1 g/mol
InChI Key: DRJBGJJMAALWFS-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide is an organic compound with the molecular formula C14H10Cl2N2O3. It is characterized by the presence of chloro, nitro, and benzamide functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the benzylation of the resulting nitro compound with 2-chlorobenzyl chloride under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and solvents such as ethanol or dimethylformamide (DMF).

Major Products

    Reduction: 4-chloro-N-(2-chlorobenzyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzamide moiety can bind to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobenzyl)benzamide
  • 4-chloro-N-(2,4-dichlorobenzyl)benzamide
  • 3,4-dichloro-N-(2-chlorobenzyl)benzamide

Uniqueness

4-chloro-N-(2-chlorobenzyl)-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-4-2-1-3-10(11)8-17-14(19)9-5-6-12(16)13(7-9)18(20)21/h1-7H,8H2,(H,17,19)

InChI Key

DRJBGJJMAALWFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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